molecular formula C12H15ClN4 B12113674 5-(3-chlorophenyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine

5-(3-chlorophenyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine

Cat. No.: B12113674
M. Wt: 250.73 g/mol
InChI Key: JXJVORVZTPURKJ-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3-chlorophenyl group and two diethylamine groups attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 5-(3-chlorophenyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine typically involves the reaction of 3-chlorobenzonitrile with diethylamine and hydrazine hydrate under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the triazole ring. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .

Chemical Reactions Analysis

5-(3-chlorophenyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

5-(3-chlorophenyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in cell growth and proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

5-(3-chlorophenyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:

    1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.

    Fluconazole: A triazole antifungal medication used to treat fungal infections.

    Voriconazole: Another triazole antifungal agent with a broad spectrum of activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .

Properties

Molecular Formula

C12H15ClN4

Molecular Weight

250.73 g/mol

IUPAC Name

5-(3-chlorophenyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C12H15ClN4/c1-3-17(4-2)12-14-11(15-16-12)9-6-5-7-10(13)8-9/h5-8H,3-4H2,1-2H3,(H,14,15,16)

InChI Key

JXJVORVZTPURKJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NNC(=N1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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